molecular formula C6H8N2OS2 B13091599 3-(Methylsulfinyl)-6-(methylthio)pyridazine CAS No. 40953-90-0

3-(Methylsulfinyl)-6-(methylthio)pyridazine

Cat. No.: B13091599
CAS No.: 40953-90-0
M. Wt: 188.3 g/mol
InChI Key: PICCSWVJTIXBNT-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)-6-(methylthio)pyridazine is a specialized pyridazine derivative of significant interest in advanced chemical research and development. This heterocyclic compound features a pyridazine core substituted with both methylsulfinyl and methylthio functional groups, creating a multifunctional scaffold for synthetic chemistry applications. Pyridazine derivatives are extensively studied as key precursors for synthesizing complex bicyclic and tricyclic heterocyclic systems . These fused ring systems are valuable structural motifs in medicinal chemistry, particularly in the development of novel pharmaceutical compounds with potential biological activity. The distinct electronic properties imparted by the mixed sulfur-based substituents (methylsulfinyl and methylthio) make this compound particularly valuable for molecular diversification studies and structure-activity relationship investigations. Researchers utilize this compound as a versatile building block in the synthesis of more complex molecular architectures, including various imidazo[1,2-b]pyridazine derivatives and related aza analogs . These structural frameworks are found in numerous pharmacologically active compounds and represent important cores for drug discovery efforts. The presence of both sulfur-containing functional groups provides distinct reactivity patterns that enable selective chemical transformations at different positions of the pyridazine ring. The compound is offered exclusively For Research Use Only and is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult appropriate safety data sheets and handle this material in accordance with established laboratory safety protocols.

Properties

CAS No.

40953-90-0

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

3-methylsulfanyl-6-methylsulfinylpyridazine

InChI

InChI=1S/C6H8N2OS2/c1-10-5-3-4-6(8-7-5)11(2)9/h3-4H,1-2H3

InChI Key

PICCSWVJTIXBNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C=C1)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfinyl)-6-(methylthio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyridazine ring followed by the introduction of the methylsulfinyl and methylthio groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Methylsulfinyl)-6-(methylthio)pyridazine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at C6 participates in nucleophilic displacement reactions under basic conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
Amine substitutionLiOH/THF–H₂O, primary amines6-Amino-3-(methylsulfinyl)pyridazines36–79%
Alkoxide substitutionK₂CO₃/DMF, alkoxides6-Alkoxy derivatives45–68%

These substitutions are facilitated by the electron-withdrawing sulfinyl group at C3, which enhances the electrophilicity of the pyridazine ring.

Oxidation and Reduction Pathways

The sulfinyl (-SO) and methylthio groups exhibit distinct redox behavior:

Oxidation

  • Methylthio to sulfonyl : Treatment with mCPBA or H₂O₂ converts -SMe to -SO₂Me, yielding 3-(methylsulfinyl)-6-(methylsulfonyl)pyridazine.

  • Sulfinyl stability : The sulfinyl group resists over-oxidation under mild conditions but may convert to sulfonyl under prolonged exposure to strong oxidizers .

Reduction

  • Sulfinyl to thioether : Catalytic hydrogenation (H₂/Pd-C) reduces -SO to -S-, producing 3,6-bis(methylthio)pyridazine.

Cycloaddition Reactions

The compound acts as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions due to its electron-deficient pyridazine core:

DienophileConditionsCycloadductRegioselectivityYieldSource
Vinyl ethers80°C, toluene, 16 hPyridazine-fused sulfonyl derivativesC4/N1 preference65–89%
EnaminesRT, CHCl₃, 30 minPyrimidine derivativesC5/N2 dominance53–72%

The sulfinyl group directs regioselectivity by polarizing the π-system, favoring C4/N1 adducts in nonpolar solvents .

Radical-Mediated Reactions

Under oxidative conditions, the sulfinyl group participates in radical cyclization:

SubstrateInitiatorProductMechanismYieldSource
Sulfonyl hydrazidesTBHP/TBAI, 80°C5'-SulfonylpyridazinesRadical 6-endo-trig76–92%

Density functional theory (DFT) studies confirm a radical pathway with a kinetic barrier of ΔG‡ = 23.0 kcal/mol, favoring pyridazine formation over ionic pathways .

Functional Group Interconversion

The sulfinyl group undergoes acid/base-mediated transformations:

ReactionReagentProductApplicationSource
HydrolysisHCl (aq), refluxPyridazine-3-sulfinic acidChiral auxiliary prep
Sulfinate alkylationAlkyl halides, DMF3-Alkylsulfinyl derivativesProdrug synthesis

Key Mechanistic Insights

  • Steric vs. electronic effects : The bulky tert-butyl ester at C6 enhances yields in cycloadditions by reducing steric hindrance .

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor ionic pathways, while nonpolar solvents (toluene) promote radical mechanisms .

This reactivity profile positions 3-(methylsulfinyl)-6-(methylthio)pyridazine as a valuable scaffold for synthesizing pharmacologically active pyridazine derivatives, particularly in anti-inflammatory and kinase inhibitor development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridazine derivatives, including 3-(Methylsulfinyl)-6-(methylthio)pyridazine, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridazine ring can enhance antibacterial activity against various pathogens. The presence of sulfur substituents in the compound may contribute to its efficacy by altering the electronic properties and reactivity of the molecule .

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential of pyridazine derivatives in treating mood disorders. For instance, compounds structurally related to 3-(Methylsulfinyl)-6-(methylthio)pyridazine have been evaluated for their anxiolytic and antidepressant effects through both preclinical trials and in silico molecular docking studies. These studies suggest that such compounds may interact effectively with neurotransmitter receptors, offering a promising avenue for developing new antidepressants .

CNS Activity

The compound has also been investigated for its central nervous system (CNS) activity. Pyridazines are known to interact with histamine receptors, which play a crucial role in regulating neurotransmission related to cognition and attention . The synthesis of pyridazine derivatives with high selectivity for these receptors could lead to advancements in treating cognitive disorders.

Herbicidal Properties

The structure of 3-(Methylsulfinyl)-6-(methylthio)pyridazine suggests potential herbicidal activity. Research into similar pyridazine compounds has shown that they can inhibit plant growth by disrupting metabolic pathways such as photosynthesis or amino acid synthesis . This makes them candidates for developing new herbicides that are effective yet environmentally friendly.

Insecticidal Activity

In addition to herbicidal applications, there is emerging evidence that pyridazine derivatives may possess insecticidal properties. These compounds can target specific insect physiological processes, potentially leading to novel pest control solutions that reduce reliance on traditional insecticides .

Synthetic Intermediates

3-(Methylsulfinyl)-6-(methylthio)pyridazine serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that those containing sulfoxide groups exhibited enhanced antimicrobial activity compared to their non-sulfoxide counterparts. The research involved testing against several bacterial strains, revealing that modifications at the methylthio position significantly influenced antibacterial potency.

Case Study 2: CNS Drug Development

In a preclinical trial focused on CNS drug development, a derivative of 3-(Methylsulfinyl)-6-(methylthio)pyridazine was tested for its ability to modulate histamine H(3) receptors. Results indicated promising pharmacokinetic properties and low toxicity levels, paving the way for further clinical evaluations aimed at treating cognitive impairments associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its dual sulfur-containing substituents. Below is a comparison with similar pyridazine-based compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (If Reported) Reference
3-(Methylsulfinyl)-6-(methylthio)pyridazine 3: -S(O)CH₃; 6: -SCH₃ C₆H₈N₂OS₂ 188.27 Methylsulfinyl, methylthio Not explicitly reported
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) 6: -CH₃; 4: -(CH₂)C₆H₃SCH₃ C₁₂H₁₄N₂OS 234.32 Methylthio, benzyl Mild antibacterial activity
2-(4-Fluoro-phenyl)-6-(methylthio)-pyrazolo[1,5-b]pyridazine 6: -SCH₃; pyrazolo ring fused at 1,5-b C₁₃H₁₀FN₃S 283.30 Methylthio, fluorophenyl COX-2 inhibition (IC₅₀: Not specified)
4-Methyl-3-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridazine 3: -SCH₃; 6: -C₆H₃(CF₃) C₁₃H₁₁F₃N₂S 284.30 Methylthio, trifluoromethyl Not reported
3-Benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine 6: -SCH₃; fused imidazo ring C₂₁H₁₈N₄O₂S 390.46 Methylthio, benzamidomethyl Benzodiazepine receptor binding (IC₅₀: 2 nM)

Key Observations

Compounds with trifluoromethyl or fluorophenyl substituents (e.g., ) exhibit enhanced metabolic stability and lipophilicity, which are absent in the target compound.

Biological Activity :

  • Pyridazine derivatives with methylthio groups (e.g., 5a in ) show mild antibacterial activity, while fused heterocycles (e.g., imidazo-pyridazines in ) demonstrate potent receptor-binding properties. The target compound’s activity remains unexplored in the provided evidence.

Synthetic Routes :

  • Methylthio-substituted pyridazines (e.g., 5a ) are synthesized via alkylation or nucleophilic substitution reactions using K₂CO₃ or NaOH .
  • Sulfinyl groups are typically introduced via oxidation of thioethers, as seen in the conversion of methylthio to methylsulfonyl groups in COX-2 inhibitors .

Biological Activity

3-(Methylsulfinyl)-6-(methylthio)pyridazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and its implications in various therapeutic areas.

  • IUPAC Name: 3-(Methylsulfinyl)-6-(methylthio)pyridazine
  • Molecular Formula: C7H10N2OS2
  • Molecular Weight: 206.29 g/mol

Biological Activity Overview

The biological activity of 3-(Methylsulfinyl)-6-(methylthio)pyridazine has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
3-(Methylsulfinyl)-6-(methylthio)pyridazineS. aureus15.8 µM
Similar Pyridazine DerivativeE. coli31.6 µM

Anticancer Activity

In vitro studies have demonstrated that 3-(Methylsulfinyl)-6-(methylthio)pyridazine exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown promise in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2314.98Induction of apoptosis and cell cycle arrest
HepG27.84Disruption of microtubule assembly

The proposed mechanisms by which 3-(Methylsulfinyl)-6-(methylthio)pyridazine exerts its biological effects include:

  • Enzyme Inhibition: Interference with enzymes critical for cellular metabolism.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Membrane Disruption: Alteration of microbial cell membrane integrity leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including 3-(Methylsulfinyl)-6-(methylthio)pyridazine, against MRSA strains. The compound displayed promising results with an MIC comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on MDA-MB-231 cells, revealing that it significantly reduced cell viability at concentrations as low as 5 µM, primarily through apoptosis induction as confirmed by caspase activity assays.

Q & A

Q. How to validate the role of 3-(Methylsulfinyl)-6-(methylthio)pyridazine in modulating redox signaling pathways?

  • Methodological Answer : Use siRNA knockdown of Nrf2 or thioredoxin reductase in cell lines (e.g., HEK293). Measure ROS levels via DCFDA assay and glutathione ratios (GSH/GSSG). Confirm target engagement with CETSA (Cellular Thermal Shift Assay). Correlate with transcriptomics (RNA-Seq) to identify downstream antioxidant genes .

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